

# Introduction: A Bifunctional Intermediate for Complex Synthesis

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## Compound of Interest

Compound Name: 1-Bromo-4-(oxan-2-yl)butan-2-one

CAS No.: 1515456-13-9

Cat. No.: B2666221

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**1-bromo-4-(oxan-2-yl)butan-2-one** is a specialized organic molecule that, while not extensively characterized in public literature, holds significant potential as a bifunctional intermediate in multistep organic synthesis. Its structure incorporates two key functional groups: a reactive  $\alpha$ -bromoketone and an acid-labile tetrahydropyranyl (THP) ether. The  $\alpha$ -bromoketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, making it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.<sup>[1][2]</sup> The THP ether acts as a protecting group for a primary alcohol, which is stable under a wide range of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.<sup>[3][4]</sup> This orthogonal reactivity allows for selective manipulation of one part of the molecule while the other remains inert, a critical strategy in the synthesis of complex targets such as natural products and pharmaceuticals. This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, characterization, and safe handling of this versatile building block.

## Physicochemical Properties

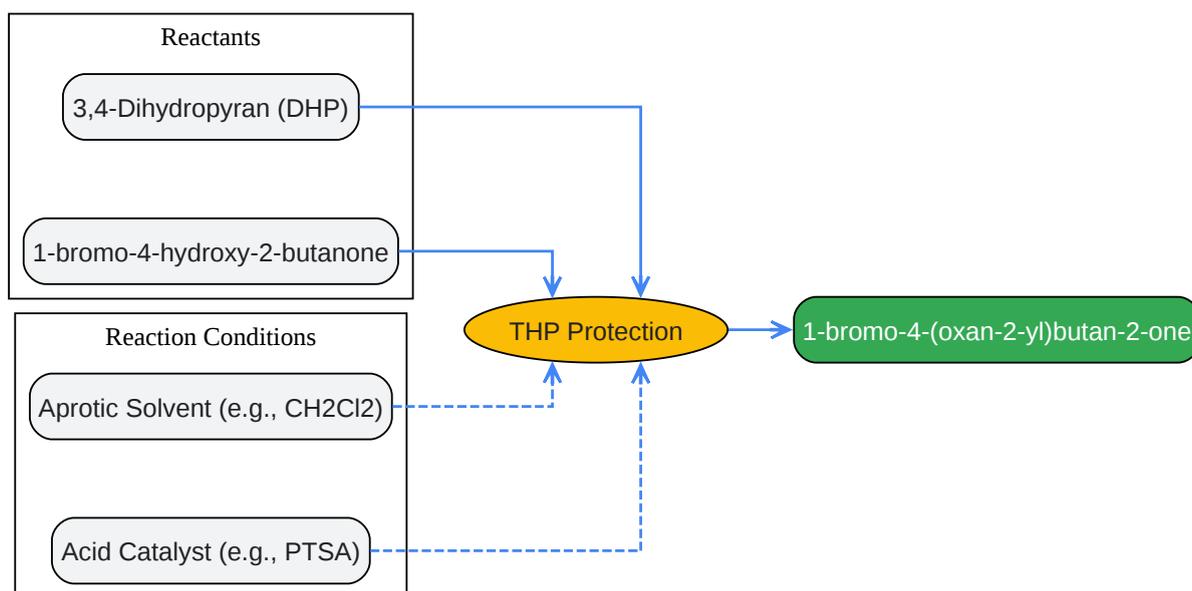
Direct experimental data for **1-bromo-4-(oxan-2-yl)butan-2-one** is not readily available in public databases. However, by analyzing its constituent functional groups and related structures, we can reliably predict its core physical properties. The parent alcohol, 1-bromo-4-hydroxy-2-butanone, and the related compound 1-bromo-2-butanone provide a foundational basis for these estimations.<sup>[5][6]</sup>

Property	Predicted Value / Description	Rationale & Commentary
Molecular Formula	C <sub>9</sub> H <sub>15</sub> BrO <sub>3</sub>	Derived from structural analysis.
Molecular Weight	251.12 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow/straw-colored liquid	Based on the appearance of similar $\alpha$ -bromoketones which can discolor upon storage.[7]
Boiling Point	> 105 °C (at reduced pressure)	Expected to be significantly higher than 1-bromo-2-butanone (105 °C at 150 mmHg) due to the increased molecular weight and polarity from the THP ether.[6] Decomposition may occur at atmospheric pressure.
Solubility	Soluble in common organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , THF, EtOAc, Acetone). Sparingly soluble in water.	The alkyl bromide and ether functionalities suggest good solubility in non-polar to moderately polar aprotic solvents. The THP group increases lipophilicity compared to the parent alcohol.
Stability	Stable under neutral and basic conditions. Acid-labile. Potentially light and heat sensitive.	The THP ether is readily cleaved by mild aqueous acid. [8][9] $\alpha$ -bromoketones can degrade over time, especially when exposed to light or heat, often releasing HBr. Store in a cool, dark, and dry environment under an inert atmosphere.

## Synthesis and Purification: A Protective Strategy

The most logical and field-proven approach to synthesizing **1-bromo-4-(oxan-2-yl)butan-2-one** is through the acid-catalyzed protection of its corresponding alcohol precursor, 1-bromo-4-hydroxy-2-butanone, using 3,4-dihydropyran (DHP).

### Synthetic Workflow



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Caption: Synthesis of the target compound via THP protection.

### Experimental Protocol: Synthesis

- Rationale: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) is chosen as the solvent for its inertness and ability to dissolve both the polar alcohol and non-polar DHP. p-Toluenesulfonic acid (PTSA) is a common, effective, and easily handled solid acid catalyst for this transformation.[4] The

reaction is run at 0 °C to room temperature to control the exothermic reaction and prevent potential side reactions.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add 1-bromo-4-hydroxy-2-butanone (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of DHP: Add 3,4-dihydropyran (1.2 eq) dropwise to the stirred solution.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.

## Experimental Protocol: Purification

- Rationale: The primary byproduct is the dimer/polymer of DHP and residual catalyst. Flash column chromatography is the standard and most effective method for removing these impurities to yield the pure product.
- Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).
- Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.

- Analysis: Analyze the collected fractions by TLC.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified **1-bromo-4-(oxan-2-yl)butan-2-one**.

## Spectroscopic Characterization (Predicted)

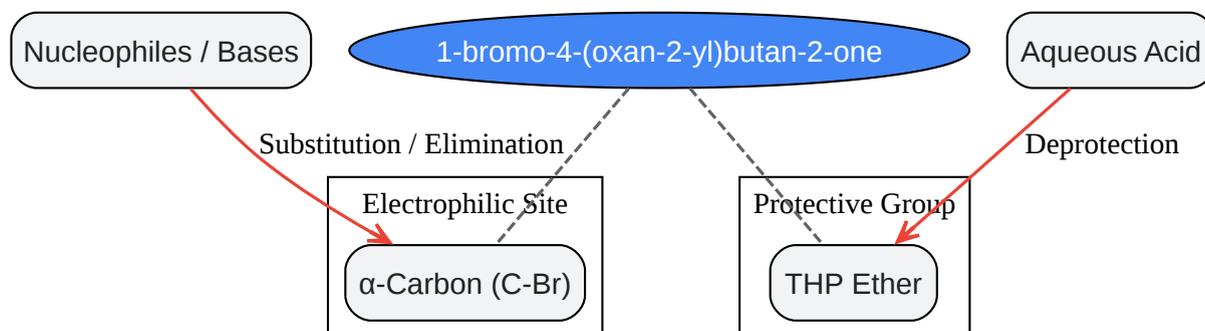
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected key signals.

Technique	Predicted Spectral Features
<sup>1</sup> H NMR	<p>- ~4.6 ppm (m, 1H): Acetal proton (O-CH-O).- ~4.2 ppm (s, 2H): Methylene protons alpha to the bromine (Br-CH<sub>2</sub>-C=O).- ~3.9 &amp; ~3.5 ppm (m, 2H): Methylene protons of the oxane ring adjacent to the ether oxygen (O-CH<sub>2</sub>-).- ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH<sub>2</sub>-C=O).- ~2.0 ppm (m, 2H): Methylene protons beta to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-C=O).- ~1.8-1.5 ppm (m, 6H): Remaining methylene protons of the oxane ring.</p>
<sup>13</sup> C NMR	<p>- ~200 ppm: Carbonyl carbon (C=O).- ~99 ppm: Acetal carbon (O-CH-O).- ~68 ppm: Methylene carbon attached to the ether oxygen from the butane chain.- ~62 ppm: Methylene carbon of the oxane ring adjacent to the ether oxygen (O-CH<sub>2</sub>-).- ~35-45 ppm: Methylene carbons of the butane chain and the carbon bearing the bromine.- ~30, 25, 19 ppm: Remaining methylene carbons of the oxane ring.</p>
IR (Infrared)	<p>- ~1720 cm<sup>-1</sup> (strong, sharp): C=O stretch (ketone). The adjacent bromine atom causes a slight shift to a higher wavenumber compared to a typical aliphatic ketone.[10]- ~1120 &amp; 1035 cm<sup>-1</sup> (strong): C-O stretch (characteristic of the acetal/ether).- ~650 cm<sup>-1</sup> (medium): C-Br stretch.</p>
Mass Spec (MS)	<p>- Molecular Ion (M<sup>+</sup>): Isotopic cluster at m/z 250 and 252 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.[10]- Key Fragments: Loss of Br (m/z 171), cleavage of the THP group (m/z 85), and McLafferty rearrangement products.</p>

## Reactivity, Safety, and Handling

The utility of **1-bromo-4-(oxan-2-yl)butan-2-one** stems from its dual reactivity, which also dictates its handling and storage requirements.

### Reactivity Profile



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Caption: Dual reactivity sites of the target molecule.

- **α-Bromoketone:** This functional group is highly susceptible to  $S_N2$  reactions with a wide range of soft and hard nucleophiles. It is also prone to  $E2$  elimination when treated with non-nucleophilic bases to form an  $\alpha,\beta$ -unsaturated ketone.[2]
- **THP Ether:** This group is exceptionally stable to bases, organometallics, and nucleophiles but is readily cleaved under mildly acidic aqueous conditions (e.g., acetic acid in THF/water, or catalytic HCl in methanol) to reveal the primary alcohol.[8][11]

## Safety and Handling Precautions

As a member of the  $\alpha$ -haloketone class, this compound should be handled with care, assuming it possesses similar toxicological properties to its analogues.[12][13]

- **Health Hazards:** Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed or absorbed through the skin.[12][14]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13]
- Storage: Store in a tightly sealed container in a cool (refrigerated), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
- Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.[7]

## Conclusion

**1-bromo-4-(oxan-2-yl)butan-2-one** is a valuable, albeit specialized, synthetic intermediate. Its key attributes—a reactive electrophilic center and a stable, yet easily removable, protecting group—provide synthetic chemists with a powerful tool for sequential chemical transformations. While direct physical data is scarce, a thorough understanding of its constituent functional groups allows for reliable prediction of its properties, a robust synthetic strategy, and appropriate safety protocols. This guide serves as a foundational resource for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic programs.

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